molecular formula C18H16N2O5 B4388426 N'-(3-acetylphenyl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide

N'-(3-acetylphenyl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide

Cat. No.: B4388426
M. Wt: 340.3 g/mol
InChI Key: MHIDJKFMROPOOR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)ethanediamide is a synthetic organic compound that features both an acetylphenyl group and a benzodioxolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)ethanediamide typically involves the reaction of 3-acetylphenylamine with 1,3-benzodioxol-5-ylmethylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the production of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)ethanediamide: Unique due to the presence of both acetylphenyl and benzodioxolylmethyl groups.

    N-(3-acetylphenyl)-N’-(1,3-benzodioxol-4-ylmethyl)ethanediamide: Similar structure but with a different substitution pattern on the benzodioxole ring.

    N-(3-acetylphenyl)-N’-(1,3-benzodioxol-6-ylmethyl)ethanediamide: Another isomer with a different substitution pattern.

Uniqueness

The uniqueness of N-(3-acetylphenyl)-N’-(1,3-benzodioxol-5-ylmethyl)ethanediamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of acetylphenyl and benzodioxolylmethyl groups may confer unique properties that are not present in other similar compounds.

Properties

IUPAC Name

N'-(3-acetylphenyl)-N-(1,3-benzodioxol-5-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-11(21)13-3-2-4-14(8-13)20-18(23)17(22)19-9-12-5-6-15-16(7-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIDJKFMROPOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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